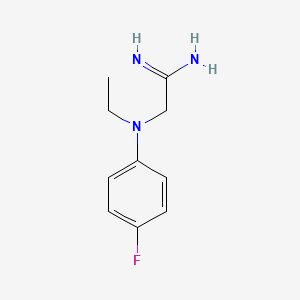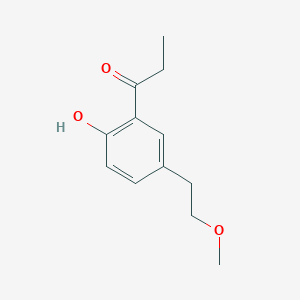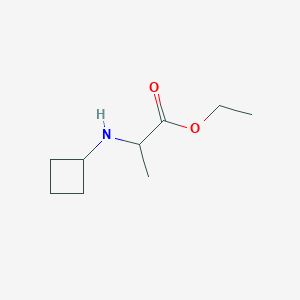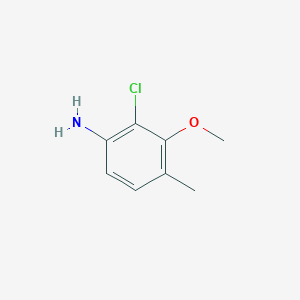
2-Chloro-3-methoxy-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-methoxy-4-methylaniline is an organic compound with the molecular formula C8H10ClNO It is a derivative of aniline, featuring a chloro group at the second position, a methoxy group at the third position, and a methyl group at the fourth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methoxy-4-methylaniline typically involves the nitration of a precursor compound followed by reduction. One common method includes the nitration of 2-chloro-4-methylanisole to form 2-chloro-3-methoxy-4-nitrotoluene, which is then reduced to this compound using a reducing agent such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction conditions and yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-methoxy-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of nitro groups.
Substitution: Reagents such as bromine for bromination, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
2-Chloro-3-methoxy-4-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-methoxy-4-methylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-methylaniline
- 3-Chloro-2-methylaniline
- 4-Chloro-2-methylaniline
- 2-Methylaniline
Uniqueness
2-Chloro-3-methoxy-4-methylaniline is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its similar compounds .
Propriétés
Formule moléculaire |
C8H10ClNO |
|---|---|
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
2-chloro-3-methoxy-4-methylaniline |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-4-6(10)7(9)8(5)11-2/h3-4H,10H2,1-2H3 |
Clé InChI |
AHXSZWQXADQPAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)N)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


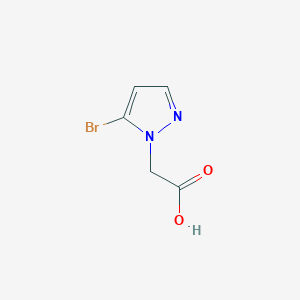
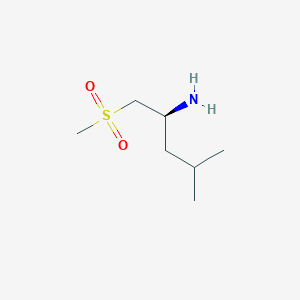
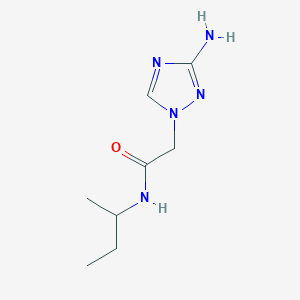
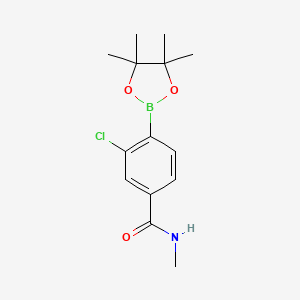
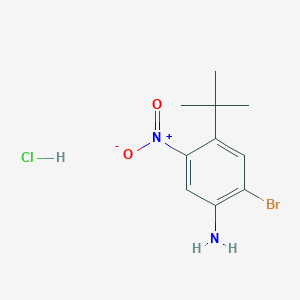
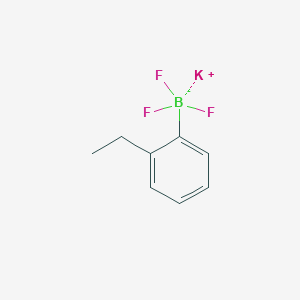
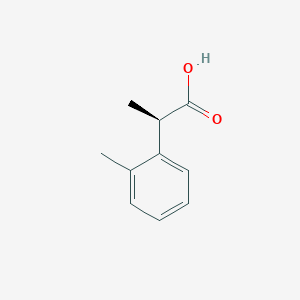
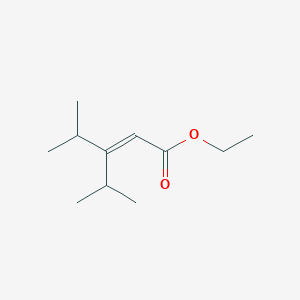
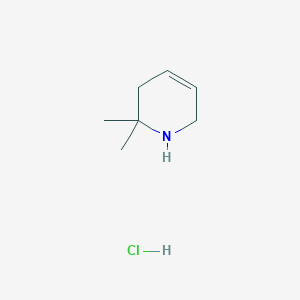
![2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B13573727.png)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13573740.png)
